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Introduction
Propionic acid, a naturally occurring carboxylic acid, is widely utilized in the food industry as a

preservative to inhibit the growth of mold and some bacteria.[1][2] Its efficacy, coupled with its

status as a "Generally Recognized as Safe" (GRAS) substance by regulatory bodies like the

U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA),

makes it a valuable tool in food preservation.[3][4] These application notes provide detailed

protocols for evaluating the efficacy of propionic acid and summarize its antimicrobial activity

against common foodborne pathogens.

Mechanism of Action
The primary antimicrobial mechanism of propionic acid is attributed to the undissociated form

of the acid, which is more prevalent at lower pH levels.[1] This uncharged form can freely

diffuse across the microbial cell membrane. Once inside the cytoplasm, where the pH is

typically neutral, the acid dissociates, releasing protons and lowering the intracellular pH. This

acidification disrupts essential metabolic functions, including enzymatic reactions and nutrient

transport, ultimately inhibiting microbial growth.[5]

Recent studies suggest more specific mechanisms of action. In some bacteria, propionic acid
may activate the Rcs stress response system by inhibiting the enzyme D-alanine racemase,
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which is crucial for cell wall synthesis.[1] In fungi, propionic acid has been shown to induce

mitochondria-mediated apoptosis, leading to cell death.[2]

Applications in the Food Industry
Propionic acid and its salts (sodium propionate, calcium propionate) are effective

preservatives in a variety of food products, including:

Bakery Products: To inhibit mold growth in bread, cakes, and tortillas.[1][6]

Cheese: To prevent mold growth on the surface of various cheeses.[6]

Animal Feed and Grains: To inhibit mold and bacterial growth in stored grains and animal

feed.[7]

Processed Meats: To control the growth of pathogens like Listeria monocytogenes in ready-

to-eat meat products.[8][9]

Quantitative Data: Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism. The MIC of propionic acid is

influenced by factors such as the target microorganism, pH of the medium, and the food matrix.

Table 1: Minimum Inhibitory Concentration (MIC) of Propionic Acid Against Common

Foodborne Bacteria
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Microorganism pH
Medium/Food
Matrix

MIC (mM) MIC (ppm)

Listeria

monocytogenes
5.2 - 5.6 Broth 11.0 814

Salmonella

enterica
Not specified Broth 50.6 3750

Salmonella

Typhimurium
4.5 Broth 5.0 370

Salmonella

Typhimurium
5.5 Broth 3.5 259

Salmonella

Typhimurium
6.5 Broth 9.0 666

Escherichia coli Not specified Broth 10.0 740

Escherichia coli 7.0 Broth 0.25% 2500

Staphylococcus

aureus
7.0 Broth 0.25% 2500

Various Bacteria 5.5 Broth 50 3700

Various Bacteria Not specified
Chicken, Pork,

Beef
100 100

Various Bacteria Not specified Milk, Eggs 500 - 1500 500 - 1500

Table 2: Minimum Inhibitory Concentration (MIC) of Propionic Acid Against Common Food

Spoilage Fungi
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Microorganism pH
Medium/Food
Matrix

MIC (mM) MIC (ppm)

Aspergillus

species
Not specified Poultry Feed 6.1 - 31 452 - 2294

Aspergillus

flavus
Not specified

Potato Dextrose

Broth
0.15% 1500

Aspergillus niger 5.0 Sabouraud Broth 0.25% 2500

Penicillium

species
Not specified Poultry Feed 6.1 - 31 452 - 2294

Penicillium

expansum
5.0 Sabouraud Broth 0.125% 1250

Penicillium

roqueforti
5.0 Sabouraud Broth 0.125% 1250

Candida albicans Not specified Broth 10.0 740

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of propionic acid against a target

microorganism in a liquid medium.

Materials:

Propionic acid stock solution (sterile)

Sterile 96-well microtiter plates

Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose

Broth for fungi)

Culture of the target microorganism in the logarithmic growth phase
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Spectrophotometer

Sterile pipette tips and multichannel pipette

Incubator

Procedure:

Prepare Inoculum:

Grow the target microorganism in the appropriate broth overnight at the optimal

temperature.

Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically

equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

Further dilute the standardized suspension to the final desired inoculum concentration

(e.g., 5 x 10⁵ CFU/mL).

Prepare Serial Dilutions of Propionic Acid:

Add 100 µL of sterile broth to all wells of a 96-well plate.

Add 100 µL of the propionic acid stock solution to the first well of each row to be tested.

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second,

mixing thoroughly, and repeating this process across the plate to the tenth well. Discard

100 µL from the tenth well.

The eleventh well will serve as a positive control (inoculum without propionic acid), and

the twelfth well as a negative control (broth only).

Inoculate the Microtiter Plate:

Add 100 µL of the prepared microbial inoculum to each well from 1 to 11. Do not add

inoculum to the negative control wells (column 12).

Incubation:
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Cover the plate and incubate at the optimal temperature for the target microorganism for

18-24 hours (for bacteria) or 48-72 hours (for fungi).

Determine MIC:

After incubation, visually inspect the wells for turbidity (growth).

The MIC is the lowest concentration of propionic acid at which there is no visible growth.

Optionally, use a microplate reader to measure the optical density (OD) at 600 nm to

quantify growth.

Protocol 2: Preservative Efficacy Challenge Test in a
Food Matrix
This protocol is designed to evaluate the effectiveness of propionic acid in preventing

microbial growth in a specific food product over time.

Materials:

Food product with and without added propionic acid at various concentrations.

Cultures of relevant food spoilage or pathogenic microorganisms.

Sterile blenders or stomacher bags.

Sterile diluent (e.g., Buffered Peptone Water).

Apparatus for microbial enumeration (e.g., agar plates, Petrifilm).

Incubator.

pH meter.

Procedure:

Prepare Inoculum:

Prepare a mixed inoculum of relevant microorganisms or test individual strains.
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Grow cultures to a high concentration and then dilute to a standardized level (e.g., 10⁶-10⁷

CFU/mL).

Inoculate Food Product:

Weigh equal portions of the food product (with and without propionic acid) into sterile

containers.

Inoculate each sample with a known volume of the prepared inoculum to achieve a target

initial concentration (e.g., 10³-10⁴ CFU/g).

Thoroughly mix the inoculum into the food matrix.

Storage and Sampling:

Store the inoculated samples under conditions that simulate the intended storage of the

food product (e.g., refrigerated, ambient temperature).

At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), remove a representative

sample from each treatment.

Microbial Enumeration:

Perform serial dilutions of the food sample in a sterile diluent.

Plate the dilutions onto appropriate agar media to enumerate the surviving

microorganisms.

Incubate the plates under optimal conditions.

Data Analysis:

Count the colonies on the plates and calculate the number of CFU per gram of the food

product for each time point and treatment.

Compare the microbial growth in the samples with and without propionic acid to

determine its preservative efficacy. A significant reduction or inhibition of growth in the

treated samples indicates effectiveness.
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Monitor and record the pH of the food product at each sampling interval.
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Caption: Workflow for MIC Determination.
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Caption: Antimicrobial Signaling Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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